molecular formula C28H22BrN5O2 B11048336 1'-(5-bromopyridin-2-yl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

1'-(5-bromopyridin-2-yl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11048336
M. Wt: 540.4 g/mol
InChI Key: WIQKGSGSYBXKPI-UHFFFAOYSA-N
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Description

1’-(5-Bromopyridin-2-yl)-7’,7’-dimethyl-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(5-bromopyridin-2-yl)-7’,7’-dimethyl-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of key intermediates such as 5-bromopyridine and various indole derivatives. These intermediates undergo a series of reactions including cyclization, condensation, and spiro formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

1’-(5-Bromopyridin-2-yl)-7’,7’-dimethyl-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxo derivatives, while reduction could produce different hydro derivatives.

Scientific Research Applications

1’-(5-Bromopyridin-2-yl)-7’,7’-dimethyl-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism by which 1’-(5-bromopyridin-2-yl)-7’,7’-dimethyl-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine derivatives: Compounds with similar bromopyridine moieties.

    Indole derivatives: Molecules containing indole structures.

    Spiro compounds: Compounds with spiro junctions in their structures.

Uniqueness

1’-(5-Bromopyridin-2-yl)-7’,7’-dimethyl-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is unique due to its combination of a spiro structure with multiple functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H22BrN5O2

Molecular Weight

540.4 g/mol

IUPAC Name

1'-(5-bromopyridin-2-yl)-7',7'-dimethyl-2,5'-dioxo-2'-pyrrol-1-ylspiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile

InChI

InChI=1S/C28H22BrN5O2/c1-27(2)13-21-24(22(35)14-27)28(18-7-3-4-8-20(18)32-26(28)36)19(15-30)25(33-11-5-6-12-33)34(21)23-10-9-17(29)16-31-23/h3-12,16H,13-14H2,1-2H3,(H,32,36)

InChI Key

WIQKGSGSYBXKPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=NC=C(C=C5)Br)N6C=CC=C6)C#N)C

Origin of Product

United States

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